![molecular formula C10H7F3N2S B1333816 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 105512-79-6](/img/structure/B1333816.png)
4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Overview
Description
The compound "4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine" is a thiazole derivative, which is a class of heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, a three-component reaction involving a primary amine, carbon disulfide, and bromoacetophenone can yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives . Another method involves the one-pot, three-component reactions of primary amines, aryl isothiocyanates, and 3-bromo-1,1,1-trifluoropropanone to synthesize 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives . These methods highlight the versatility of thiazole chemistry and the potential for synthesizing a wide range of derivatives, including the compound of interest.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction . Density functional theory (DFT) calculations can also be used to optimize the molecular structure and predict vibrational and magnetic properties, as demonstrated in the study of 2-N-phenylamino-4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents on the thiazole ring. For example, the presence of a trifluoromethyl group can affect the electronic properties of the molecule and its reactivity in subsequent reactions . The study of proton tautomerism and stereoisomerism in thiazolone derivatives also provides insights into the dynamic behavior of these molecules under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the optical properties of thin films derived from thiazole compounds can be investigated using techniques like UV-Vis spectroscopy, revealing information about their optical band gaps and potential applications in optoelectronics . The use of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the derivatization of biogenic amines demonstrates the utility of thiazole derivatives in analytical chemistry, particularly in LC-MS/MS and 19F NMR .
Scientific Research Applications
Synthesis and Chemical Applications
- Enantioselective Synthesis : Research has explored the enantioselective synthesis of related 1,3-thiazole derivatives, highlighting their utility in stereoselective chemical reactions (Gebert & Heimgartner, 2002).
- Catalysis and Reaction Development : The compound is involved in studies of novel chemical reactions, such as the three-component reaction with carbon disulfide and bromoacetophenone to yield 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives (Safaei‐Ghomi et al., 2012).
- Material Science : Studies have also been conducted in material science, particularly in the development of polymer systems and electroluminescent materials (Liu et al., 2016).
Biological and Pharmaceutical Applications
- Anticancer Research : Compounds structurally similar to 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine have been synthesized and evaluated for their potential anticancer properties (Yakantham et al., 2019).
- Antimicrobial Agents : Research into thiazole derivatives has also included the synthesis and evaluation of antimicrobial agents (Bikobo et al., 2017).
Computational and Theoretical Studies
- Molecular Dynamics and Quantum Chemical Studies : Computational studies, such as molecular dynamics and quantum chemical simulations, have been applied to thiazole derivatives, providing insights into their molecular properties and potential applications in corrosion inhibition (Kaya et al., 2016).
Photophysical Properties
- Photophysical Studies : The photophysical properties of related thiazole compounds have been extensively studied, offering potential applications in the field of optics and materials science (Murai et al., 2017).
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAHAIVZFRFEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372231 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
CAS RN |
105512-79-6 | |
Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.